![molecular formula C21H18N2O5S B4231911 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4231911.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylsulfonyl)amino]benzamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylsulfonyl)amino]benzamide, commonly known as DBIBB, is a chemical compound that has been widely used in scientific research. DBIBB is a small molecule that has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DBIBB involves its ability to bind to specific enzymes and modulate their activity. For example, DBIBB inhibits the activity of protein kinase CK2 by binding to its catalytic subunit and preventing its phosphorylation. Similarly, DBIBB inhibits the activity of phosphodiesterase 4D by binding to its active site and preventing the hydrolysis of cyclic AMP.
Biochemical and Physiological Effects:
DBIBB has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of intracellular reactive oxygen species. DBIBB has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DBIBB has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has a high potency and specificity for its target enzymes. DBIBB is also stable and can be easily synthesized in large quantities. However, DBIBB has some limitations for lab experiments. It can have off-target effects on other enzymes and proteins. It can also have variable effects depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the use of DBIBB in scientific research. One direction is to further explore its anti-cancer properties and its potential as a therapeutic agent for cancer. Another direction is to investigate its neuroprotective effects and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, DBIBB could be used as a tool to study the role of specific enzymes in various biological processes.
Scientific Research Applications
DBIBB has been extensively used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of several enzymes such as protein kinase CK2, phosphodiesterase 4D, and histone deacetylase 6. DBIBB has also been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c24-21(22-15-10-11-19-20(14-15)28-13-12-27-19)17-8-4-5-9-18(17)23-29(25,26)16-6-2-1-3-7-16/h1-11,14,23H,12-13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFQQAKEVDRIIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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